Methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzenecarboxylate is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a bis(methylsulfonyl)amino group attached to a benzenecarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzenecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Esterification: The formation of the methyl ester of the carboxylic acid group.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the quality of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfonyl groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzenecarboxylate involves its interaction with specific molecular targets. The bis(methylsulfonyl)amino group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-5-bromo-2-methoxybenzenecarboxylate: Similar structure but lacks the bis(methylsulfonyl)amino group.
Methyl 4-[bis(methylsulfonyl)amino]-2-methoxybenzenecarboxylate: Similar but without the bromine atom.
Methyl 4-[bis(methylsulfonyl)amino]-5-chloro-2-methoxybenzenecarboxylate: Similar but with a chlorine atom instead of bromine.
Uniqueness
Methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzenecarboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom, methoxy group, and bis(methylsulfonyl)amino group makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO7S2/c1-19-10-6-9(8(12)5-7(10)11(14)20-2)13(21(3,15)16)22(4,17)18/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGBSBCUFLQNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Br)N(S(=O)(=O)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.